molecular formula C19H17N7O3S B285385 2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Cat. No.: B285385
M. Wt: 423.5 g/mol
InChI Key: KZKKASRETMZFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a complex organic compound that features a tetrazole ring, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions.

    Coupling Reaction: The final step involves coupling the tetrazole and pyrazole intermediates through a sulfanyl linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and conductivity.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Biological Probes: It can be used as a probe to study biological processes involving tetrazole and pyrazole derivatives.

Medicine

    Drug Development: Due to its complex structure, the compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

    Chemical Sensors: The compound can be used in the development of sensors for detecting specific analytes due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole and pyrazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)acetamide
  • **2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-thiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide lies in its combination of a tetrazole ring, a pyrazole ring, and a methoxyphenyl group. This combination provides a unique set of chemical properties, such as the ability to form multiple types of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H17N7O3S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C19H17N7O3S/c1-29-15-9-7-14(8-10-15)26-19(21-23-24-26)30-12-17(27)20-16-11-18(28)25(22-16)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,22,27)

InChI Key

KZKKASRETMZFJP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NN(C(=O)C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NN(C(=O)C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.